molecular formula C19H17O2PS B3058095 Diphenyl((phenylsulfinyl)methyl)phosphine oxide CAS No. 87762-75-2

Diphenyl((phenylsulfinyl)methyl)phosphine oxide

Cat. No. B3058095
CAS RN: 87762-75-2
M. Wt: 340.4 g/mol
InChI Key: BBVSZUULZFOLFA-UHFFFAOYSA-N
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Description

Diphenyl((phenylsulfinyl)methyl)phosphine oxide is an organophosphorus compound . It has a molecular formula of C19H17O2PS .

Scientific Research Applications

Photoinduced Coupling Reactions

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO), a derivative, is primarily used as a radical initiator in macromolecular chemistry. It has been applied in synthetic organic chemistry for phosphorus sourcing in reactions with heteroatom-heteroatom bond compounds under photoirradiation. This leads to the successful synthesis of thio- or selenophosphinates and thio- or selenoesters through cross-coupling reactions with disulfides or diselenides (Sato et al., 2017).

Synthesis of Ketones and Enones

Sulphenylated phosphine oxides, easily prepared from compounds like triphenylphosphine and diphenyl disulphide, can form anions acting as acyl anion equivalents. These react with aldehydes and ketones to yield vinyl sulphides, which can be hydrolysed to carbonyl compounds. This method has scope for the synthesis of enone precursors and demonstrates both scope and limitations in this domain (Grayson & Warren, 1977).

Acyl Anion Equivalent in Synthesis

Diphenyl(phenylthiomethyl)phosphine oxide is used as an acyl anion equivalent in synthesizing vinyl sulfides. It is not commercially available but can be prepared through specific reactions like the Arbusov reaction and has solubility in common organic solvents (Clarke & Warren, 2003).

Electrophilic Cyclization Reactions

Studies have shown the preparation of derivatives like diphenyl 3-methyl-penta-1,2,4-trienyl phosphine oxide via sigmatropic rearrangement. These derivatives are used in electrophilic cyclization reactions forming heterocyclic or highly unsaturated compounds, highlighting their utility in organic synthesis (Ivanov & Christov, 2012; 2013).

Reaction with Singlet Oxygen

Arylphosphines, including tris(methoxyphenyl)phosphine, react with singlet oxygen. In certain conditions, this leads to preferred intramolecular rearrangement forming phenyl diphenyl phosphinate, highlighting a unique reactivity pattern (Gao et al., 2001).

Phosphinic and Phosphinothioic Anhydrides Formation

The oxidation of compounds like tetraphenyldiphosphine dioxide and diphosphine disulfides with peroxybenzoic acid yields products like diphenylphosphinic anhydride and corresponding phosphinothioic anhydrides. These reactions demonstrate their utility in anhydrides formation, crucial in synthetic chemistry (Emoto, Okazaki, & Inamoto, 1973).

properties

IUPAC Name

[benzenesulfinylmethyl(phenyl)phosphoryl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17O2PS/c20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-23(21)19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVSZUULZFOLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CS(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455212
Record name Phosphine oxide, diphenyl(phenylsulfinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl((phenylsulfinyl)methyl)phosphine oxide

CAS RN

87762-75-2
Record name Phosphine oxide, diphenyl(phenylsulfinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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